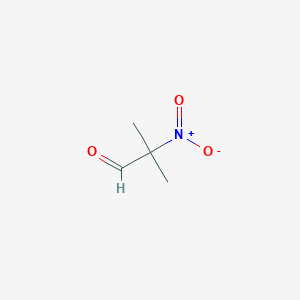2-Methyl-2-nitropropanal
CAS No.: 98070-60-1
Cat. No.: VC3961416
Molecular Formula: C4H7NO3
Molecular Weight: 117.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 98070-60-1 |
|---|---|
| Molecular Formula | C4H7NO3 |
| Molecular Weight | 117.1 g/mol |
| IUPAC Name | 2-methyl-2-nitropropanal |
| Standard InChI | InChI=1S/C4H7NO3/c1-4(2,3-6)5(7)8/h3H,1-2H3 |
| Standard InChI Key | ZJINATIPCAZCTI-UHFFFAOYSA-N |
| SMILES | CC(C)(C=O)[N+](=O)[O-] |
| Canonical SMILES | CC(C)(C=O)[N+](=O)[O-] |
Introduction
Structural and Physicochemical Properties of 2-Methyl-2-nitropropane
2-Methyl-2-nitropropane (C₄H₉NO₂) is a tertiary nitroalkane with a molecular weight of 103.12 g/mol. Its structure consists of a central nitro group (-NO₂) bonded to a tertiary carbon atom, which is further connected to three methyl groups. This configuration imparts significant steric hindrance and electronic effects that influence its reactivity .
Physical Characteristics
Key physical properties include:
-
Melting point: 24°C
-
Boiling point: 126–127°C at atmospheric pressure
-
Density: 0.95 g/mL at 25°C
-
Refractive index: 1.419 (20°C)
The compound exists as a white crystalline solid at room temperature but melts into a colorless liquid above 24°C. Its low water solubility (insoluble in aqueous media) and moderate flammability (flash point 67°F) necessitate careful handling in laboratory settings .
Spectroscopic and Analytical Data
-
Infrared (IR) spectroscopy: Strong absorption bands at 1540 cm⁻¹ and 1370 cm⁻¹ correspond to asymmetric and symmetric stretching vibrations of the nitro group .
-
Nuclear Magnetic Resonance (NMR):
Synthetic Methodologies
Industrial Synthesis Pathways
Key process parameters include:
-
Molar ratio: 0.9:1 to 1.1:1 (2-nitropropane:formaldehyde)
-
Catalyst loading: 1–10 milliequivalents per mole of substrate
-
Reaction pH: 7–11
Post-reaction neutralization with hydrochloric acid (pH 4–5) followed by crystallization yields a high-purity product (>95%) .
Laboratory-Scale Modifications
Reactivity and Functionalization
Nucleophilic Substitution Reactions
The tertiary nitro group undergoes nucleophilic displacement under alkaline conditions, enabling the synthesis of amines, nitriles, and amides . For example:
Reductive Transformations
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding tert-butylamine, a precursor for pharmaceuticals and agrochemicals .
Industrial Applications and Market Trends
Current Applications
-
Pharmaceutical intermediates: Used in synthesizing PF-07321332 (a COVID-19 antiviral candidate) .
-
Polymer chemistry: Serves as a chain-transfer agent in radical polymerization .
-
Electrolyte additives: Enhances conductivity in lithium-ion batteries due to its high dielectric constant .
Global Market Analysis
The 2-methyl-2-nitropropane market was valued at USD XX million in 2018, with a projected CAGR of X% from 2019 to 2025 . Key manufacturers include TCI America, Fisher Scientific, and AK Scientific, with production capacities ranging from 5 g to 25 g batches for laboratory use .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume